molecular formula C17H25N3 B2963679 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole CAS No. 681443-17-4

1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole

Cat. No.: B2963679
CAS No.: 681443-17-4
M. Wt: 271.408
InChI Key: WJLVTZJERSNETJ-UHFFFAOYSA-N
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Description

1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a long alkenyl chain (undecenyl group) attached to the triazole nitrogen. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, known for their versatility in pharmaceuticals, agrochemicals, and industrial applications (e.g., corrosion inhibitors, photostabilizers) . The triazole moiety contributes to diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, while substituents on the triazole ring modulate physicochemical properties and functionality .

Properties

IUPAC Name

1-undec-1-en-3-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-3-5-6-7-8-9-12-15(4-2)20-17-14-11-10-13-16(17)18-19-20/h4,10-11,13-15H,2-3,5-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLVTZJERSNETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C=C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 1-undecene with 1H-1,2,3-benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole may involve continuous flow processes to ensure scalability and efficiency. The use of advanced catalytic systems and optimized reaction parameters are crucial to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used as a corrosion inhibitor in various industrial processes and as a UV stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole ring can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to absorb UV light makes it an effective UV stabilizer, protecting materials from degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzotriazole derivatives allows for systematic comparisons with 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole . Key analogs are discussed below:

Structural and Physicochemical Properties

Compound Name Substituent Melting Point (°C) Key Spectral Data (¹H NMR) Elemental Analysis (C/H/N) Reference
1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole Undecenyl chain (C11H19) Not reported Likely δ 5.8–5.2 (alkenyl protons), δ 8.1–7.3 (aromatic protons) Not reported N/A
1-(Tetrahydro-2-furan-1-yl)-1H-1,2,3-benzotriazole (2e) Tetrahydrofuran moiety 58–60 δ 4.81 (t, 2H, CH2-N), δ 3.91 (t, 2H, CH2-O) C: 58.41; H: 5.39; N: 16.99
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) Nitroimidazole-propyl chain 167–169 δ 8.10 (aromatic H), δ 7.80 (imidazole CH) C: 55.82; H: 5.36; N: 27.84
1-(Methanesulfonyl)-1H-1,2,3-benzotriazole Methanesulfonyl group Not reported δ 3.4 (CH3-SO2), δ 7.6–8.1 (aromatic H) C: 45.3; H: 3.4; N: 19.8
  • Key Observations: Aliphatic vs. Melting Points: Nitroimidazole derivatives (e.g., 3a) exhibit higher melting points (>160°C) due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), while aliphatic substituents (e.g., undecenyl) reduce crystallinity .

Molecular Geometry and Crystallography

  • Sulfonyl Derivatives : Exhibit planar triazole rings with localized N–N bonds (N1–N2 = 1.389 Å, N2–N3 = 1.288 Å) and minimal distortion in the benzene ring .
  • Nitroimidazole Derivatives : Likely exhibit similar triazole geometry, with substituent orientation influencing packing (e.g., π-π stacking for nitroimidazole vs. van der Waals interactions for aliphatic chains).

Biological Activity

1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole features a benzotriazole moiety linked to an undec-1-en-3-yl chain. This unique structure contributes to its biological activity. The presence of both hydrophobic and polar regions in the molecule enhances its interaction with biological targets.

Biological Activity Overview

Benzotriazoles are recognized for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential in these areas:

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(Undec-1-en-3-yl)-1H-benzotriazoleE. coli15 μg/mL
1-(Undec-1-en-3-yl)-1H-benzotriazoleS. aureus10 μg/mL

Anti-inflammatory Effects

Benzotriazole derivatives have shown potential as anti-inflammatory agents. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines in macrophages . This action may be mediated through the inhibition of NF-kB signaling pathways.

Anticancer Properties

Preliminary studies have indicated that benzotriazole derivatives can induce apoptosis in cancer cells. A specific study highlighted that compounds with a similar framework could effectively inhibit the growth of breast cancer cells through the activation of caspase pathways .

The mechanisms underlying the biological activities of 1-(Undec-1-en-3-yl)-1H-benzotriazole can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It has been suggested that benzotriazoles can modulate receptor activity, particularly metabotropic glutamate receptors, which play a role in various neurological disorders .

Case Studies

Several case studies have documented the efficacy of benzotriazole derivatives:

  • Antimicrobial Efficacy : A series of experiments tested different benzotriazole compounds against pathogenic bacteria and fungi. The results indicated that modifications in the side chains significantly affected their antimicrobial potency .
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that certain benzotriazole derivatives could reduce cell viability by inducing apoptosis at micromolar concentrations .

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